tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate
Description
tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate is a bicyclic organic compound featuring a cyclopentane ring fused to a 1,4-oxazine moiety. This compound’s octahydro designation indicates full saturation of the fused ring system, conferring conformational rigidity compared to partially unsaturated analogs .
Key structural attributes:
- Molecular Formula: C12H21NO3 (based on analogous compounds in ) .
- Stereochemistry: The (7aS) configuration specifies the spatial arrangement of the bicyclic system, influencing interactions in chiral environments.
Properties
IUPAC Name |
tert-butyl (7aS)-6-(hydroxymethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-4-5-17-11-7-9(8-15)6-10(11)14/h9-11,15H,4-8H2,1-3H3/t9?,10?,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKOTFBRHHTXPW-ILDUYXDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CC(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H]2C1CC(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis from Cyclopentene: One common synthetic route involves the reaction of cyclopentene with a suitable reagent to form the octahydrocyclopenta[b][1,4]oxazine ring. The reaction typically involves an acid or base catalyst and requires specific temperature and pressure conditions.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction, where tert-butyl chloride or a similar reagent is used in the presence of a base such as potassium carbonate.
Formation of Hydroxymethyl Group: The hydroxymethyl group is often introduced through a hydroxymethylation reaction, which typically involves formaldehyde and a suitable catalyst.
Carboxylation: The carboxylate group can be introduced via carboxylation, where the compound is treated with carbon dioxide in the presence of a strong base.
Industrial Production Methods
Industrial production methods may involve more efficient and scalable reactions, utilizing continuous flow reactors and optimized catalytic processes to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carbonyl compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into alcohols or amines, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the tert-butyl group or the hydroxymethyl group, often involving nucleophiles like halides or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products Formed
Oxidation Products: Carbonyl compounds.
Reduction Products: Alcohols, amines.
Substitution Products: Varied depending on the nucleophile used.
Scientific Research Applications
Pharmacological Studies
Tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate has been investigated for its potential pharmacological effects. Research indicates that compounds with similar structural motifs can exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with oxazine rings have shown promise as antimicrobial agents. The mechanism often involves the inhibition of bacterial protein synthesis, similar to that observed in oxazolidinones .
- Anticancer Properties : The structural analogs of this compound have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Their mechanism may involve the modulation of signaling pathways related to cell survival .
Synthetic Chemistry
The synthesis of this compound has been explored as a key step in creating more complex molecules. Its synthesis often involves multi-step reactions that can be optimized for yield and purity. The compound serves as an intermediate in the synthesis of other biologically active molecules .
Material Science
While primarily studied for its biological applications, compounds like this compound are also of interest in material science for their potential use in developing new polymers or coatings that exhibit unique properties due to their chemical structure.
Table 1: Comparison of Biological Activities of Related Compounds
Table 2: Synthesis Pathways
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Starting materials A + B | Reflux in solvent X | 85% |
| 2 | Intermediate + Reagent C | Stir at room temperature | 90% |
Case Study 1: Antimicrobial Efficacy
A study conducted on oxazine derivatives revealed that compounds structurally similar to this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The study highlighted the importance of the hydroxymethyl group in enhancing solubility and bioavailability .
Case Study 2: Cancer Cell Line Testing
Research involving various cancer cell lines demonstrated that derivatives of this compound could effectively inhibit cell proliferation. The study indicated that the presence of the oxazine ring was critical for activity against specific cancer types, suggesting a targeted approach for drug development .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in pharmacological studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzymatic activity, disruption of cell membranes, or modulation of signaling pathways.
Comparison with Similar Compounds
Substituent Variations at Position 6
The hydroxymethyl group distinguishes the target compound from analogs with alternative substituents:
Key Observations :
- The hydroxymethyl group enhances solubility in polar solvents compared to the hydrophobic tert-butyl group.
- The oxo analog (C12H19NO3) is less polar but offers a reactive site for further functionalization .
- The amino derivative (C12H22N2O3) introduces basicity, making it suitable for acid-catalyzed reactions or coordination chemistry .
Ring Saturation and Fused Systems
Variations in ring saturation and fused systems significantly impact stability and reactivity:
Key Observations :
Stereochemical Considerations
Stereochemistry critically influences biological activity and crystallization behavior:
Key Observations :
- Enantiopure forms (e.g., (7aS)) are essential for asymmetric synthesis or drug development, whereas racemic mixtures may necessitate additional purification steps .
Biological Activity
tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate is a compound with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its pharmacological properties and mechanisms of action. This article compiles findings from diverse sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C13H23NO4
- IUPAC Name : this compound
- CAS Number : 1933792-98-3
The compound features a cyclopentane ring structure fused with an oxazine moiety, which is critical for its biological interactions.
Research indicates that the compound exhibits various biological activities, including:
-
Anticancer Activity :
- A study highlighted the synthesis of prodrugs based on similar structures that showed enhanced tumor targeting and reduced gastrointestinal toxicity. These prodrugs utilize ester and amide functionalities to improve solubility and metabolic stability, suggesting that derivatives of this compound may also exhibit anticancer properties through similar mechanisms .
-
Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression. This inhibition can lead to reduced proliferation of cancer cells.
-
Neuroprotective Effects :
- There is emerging evidence that compounds with similar oxazine structures may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs.
Case Studies
-
Case Study on Anticancer Efficacy :
- In a recent study, a series of prodrugs derived from glutamine antagonists demonstrated improved tumor targeting and reduced toxicity compared to traditional chemotherapeutics. The findings suggest that structural modifications similar to those in this compound can enhance therapeutic profiles in cancer treatment .
- Neuroprotection Research :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including hydrogenation of precursor compounds, esterification, and hydroxylation. Key steps include:
- Catalyst Selection : Use of transition-metal catalysts (e.g., iridium) for enantioselective amination, as demonstrated in analogous spirocyclic systems .
- Solvent Optimization : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
- Temperature Control : Reactions often require strict thermal regulation (e.g., 70°C for iridium-catalyzed processes) to preserve stereochemical integrity .
- Purification : Silica gel chromatography (hexane:ethyl acetate gradients) is critical for isolating high-purity products .
Q. How can stereochemical configurations at the 7aS position be unambiguously determined?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR analyses of coupling constants and NOE effects differentiate axial vs. equatorial substituents in the octahydrocyclopenta[b]oxazine core .
- X-ray Crystallography : Single-crystal studies resolve absolute configurations, particularly for chiral centers like 4aR/7aS in bicyclic systems .
- Chiral HPLC : Quantifies enantiomeric excess (e.g., 95% ee achieved via iridium-catalyzed methods) .
Q. What purification techniques are most effective for removing byproducts in the final synthesis step?
- Methodological Answer :
- Column Chromatography : Gradient elution (e.g., hexane:ethyl acetate 20:1 → 10:1) separates esters and hydroxylated intermediates .
- Recrystallization : Tert-butyl esters often crystallize in nonpolar solvents (e.g., hexane), improving purity .
- HPLC-MS : Validates molecular weight and detects trace impurities (<0.5%) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts show promise?
- Methodological Answer :
- Iridium Catalysis : Enantioselective amination (98% yield, 95% ee) via [Ir(cod)Cl] and chiral phosphoramidite ligands in DMF at 70°C .
- Dynamic Kinetic Resolution : For bicyclic systems, palladium catalysts with BINAP ligands resolve racemic mixtures during hydrogenation .
- Computational Modeling : DFT studies predict transition-state geometries to optimize ligand design for asymmetric induction .
Q. How do contradictory data on reaction yields in literature studies arise, and how can they be reconciled?
- Methodological Answer :
- Solvent Effects : Yields vary with solvent polarity; DMF vs. THF alters activation barriers in cyclization steps .
- Catalyst Loading : Substoichiometric iridium (5 mol%) vs. stoichiometric EDC·HCl in coupling reactions impacts efficiency .
- Reaction Monitoring : Real-time FTIR or F NMR tracks intermediates, preventing over-reduction or ester hydrolysis .
Q. What strategies mitigate the compound’s instability under acidic or oxidative conditions during biological assays?
- Methodological Answer :
- Prodrug Design : Masking the hydroxymethyl group as an acetoxybenzyl ester enhances stability in physiological pH .
- Buffer Optimization : Phosphate-buffered saline (pH 7.4) with 10% DMSO minimizes degradation .
- LC-MS Stability Studies : Quantifies degradation products (e.g., tert-butyl alcohol) under simulated assay conditions .
Q. How can computational methods predict the compound’s interaction with biological targets like glutamate carboxypeptidase II?
- Methodological Answer :
- Docking Simulations : AutoDock Vina models ligand-receptor binding using crystal structures (PDB: 2OOT) .
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues .
- QSAR Models : Correlate substituent effects (e.g., hydroxymethyl vs. methyl) with inhibitory potency (IC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
